molecular formula C16H20N6O B6441668 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549033-69-2

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B6441668
CAS RN: 2549033-69-2
M. Wt: 312.37 g/mol
InChI Key: QTBJYLDFCQYLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a small molecule compound which has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It is an important member of the piperazinopyrimidine family, which is a group of compounds that have been studied for their potential therapeutic effects. The compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, the compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This review will provide an overview of the synthesis of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions for research.

Scientific Research Applications

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in pharmaceuticals, biochemistry, and medicinal chemistry. It has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been studied for its potential use as an anti-inflammatory, antimicrobial, and antineoplastic agent.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine). 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain. In addition, the compound has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine have been studied in several studies. It has been shown to have anti-inflammatory, antimicrobial, and antineoplastic effects. In addition, it has been shown to inhibit the enzyme cyclooxygenase-2 (4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine), which is involved in the production of prostaglandins, which are involved in inflammation and pain. Inhibition of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been shown to have potential therapeutic benefits for the treatment of inflammation and pain.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments include its easy synthesis and availability. In addition, the compound has been found to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and antineoplastic effects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

There are numerous potential future directions for research into 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine. These include further research into the compound’s mechanism of action, as well as its potential therapeutic applications. In addition, further research could be conducted into the compound’s potential use as a novel drug candidate and its potential interactions with other drugs. Finally, further research could be conducted into the compound’s potential uses in other areas, such as agriculture and food science.

Synthesis Methods

The synthesis of 4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has been reported in several studies. It is typically synthesized through a multi-step process involving the reaction of 4-methyl-1H-pyrazol-1-yl chloride with 4-cyclopropanecarbonylpiperazine in the presence of an acid catalyst. The product is then further reacted with a base to form the desired compound. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

cyclopropyl-[4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-12-9-19-22(10-12)15-8-14(17-11-18-15)20-4-6-21(7-5-20)16(23)13-2-3-13/h8-11,13H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBJYLDFCQYLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.